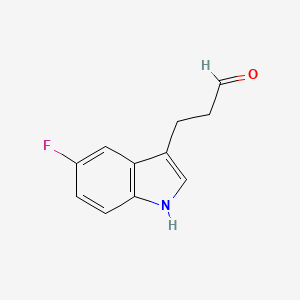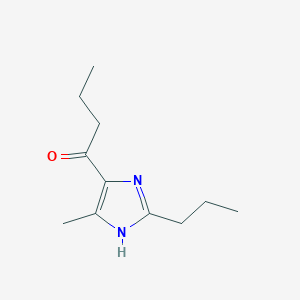
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one
Descripción general
Descripción
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a butanone group attached to the imidazole ring, which is further substituted with a methyl and a propyl group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Métodos De Preparación
The synthesis of 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which can then be further functionalized to introduce the butanone group and the alkyl substituents .
Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. These methods typically include the use of catalysts and specific reaction conditions to optimize the formation of the desired product. For example, the use of acid or base catalysts can facilitate the cyclization and subsequent functionalization steps .
Análisis De Reacciones Químicas
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Imidazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit certain enzymes or bind to specific receptors, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one can be compared with other imidazole derivatives, such as:
1-(2-Propyl-1H-imidazol-4-yl)butan-1-one: Similar structure but lacks the methyl group, which may affect its chemical and biological properties.
1-(5-Methyl-1H-imidazol-4-yl)butan-1-one:
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)ethan-1-one: Shorter carbon chain, which may alter its physical and chemical properties
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-(5-methyl-2-propyl-1H-imidazol-4-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-4-6-9(14)11-8(3)12-10(13-11)7-5-2/h4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUXEJNRPUOAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C)C(=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536477 | |
| Record name | 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84227-38-3 | |
| Record name | 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



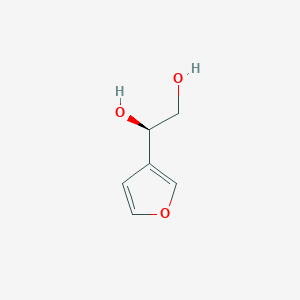
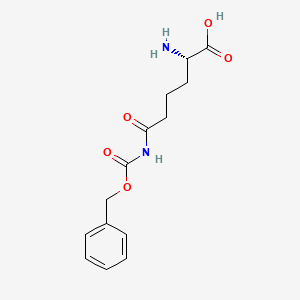
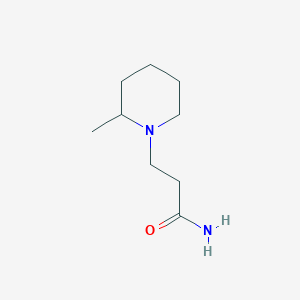
![hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one](/img/structure/B3359139.png)
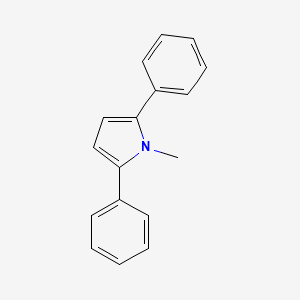




![2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B3359178.png)
